4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine
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Overview
Description
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group, a nitro group, and a methylhydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine typically involves the following steps:
Nitration: The starting material, 4-methylpyridine, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Hydrazination: The nitro compound is then reacted with methylhydrazine under reflux conditions to form the desired product. The reaction is typically carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron powder in acidic conditions.
Substitution: The methylhydrazinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or iron powder in acidic conditions.
Substitution: Various nucleophiles such as halides, amines, or thiols can be used in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Reduction: 4-Methyl-2-(2-methylhydrazinyl)-5-aminopyridine.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Scientific Research Applications
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of pyridine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro and hydrazinyl groups can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(2-hydrazinyl)-5-nitropyridine: Similar structure but without the methyl group on the hydrazine moiety.
4-Methyl-2-(2-methylhydrazinyl)-3-nitropyridine: Similar structure but with the nitro group at the 3-position instead of the 5-position.
Uniqueness
4-Methyl-2-(2-methylhydrazinyl)-5-nitropyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both a nitro group and a methylhydrazinyl group provides a combination of electronic and steric effects that can be exploited in various chemical and biological applications.
Properties
Molecular Formula |
C7H10N4O2 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-methyl-2-(4-methyl-5-nitropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H10N4O2/c1-5-3-7(10-8-2)9-4-6(5)11(12)13/h3-4,8H,1-2H3,(H,9,10) |
InChI Key |
UAWOMPUQCIHTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])NNC |
Origin of Product |
United States |
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